乙酰丙氨酸-丙氨酸-脯氨酸-苯丙氨酸-对硝基苯甲酸酯

描述

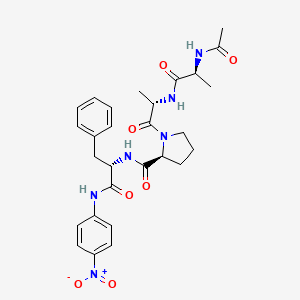

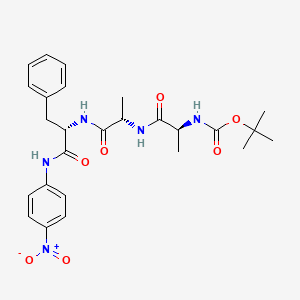

“AC-Ala-ala-pro-phe-pna” is a peptide nucleic acid (PNA) derivative. It is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .

Molecular Structure Analysis

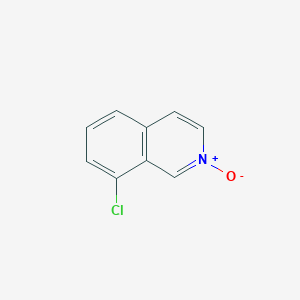

The molecular formula of “AC-Ala-ala-pro-phe-pna” is C28H34N6O7 . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

“AC-Ala-ala-pro-phe-pna” is a substrate for various enzymes. It is hydrolyzed by chymotrypsin, human pancreatic elastase, cathepsin G, and chymase . It is also the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

科学研究应用

α-硫辛酸治疗用途的见解

α-硫辛酸 (ALA) 是一种有机硫成分,存在于植物、动物和人体中,具有显着的抗氧化潜力。它被用作一种外消旋药物,用于治疗糖尿病性多发性神经病相关的疼痛和感觉异常。ALA 天然存在于线粒体中,作为酶复合物的辅因子。尽管具有治疗潜力,但 ALA 的疗效受到药代动力学特征的限制,包括半衰期短和生物利用度低。创新的制剂显着提高了 ALA 的生物利用度,其中 R 对映异构体显示出比 S 对映异构体更好的药代动力学参数。ALA 的生物利用度随年龄变化,没有性别差异,表明其在定制治疗应用中的潜力 (Salehi 等人,2019 年)。

肽化学研究概述

过去 45 年的肽化学研究导致了针对各种受体的特异性拮抗剂和激动剂的开发。对黑素细胞刺激激素的构效关系的研究以及对酶(如脾纤溶蛋白酶 (SFP))的特异性抑制剂和底物的合成,突出了肽在药物开发中的潜力。这项研究为新型阿片受体特异性激动剂和拮抗剂的创造做出了贡献,这些激动剂和拮抗剂具有有效的抗伤害感受活性,表明在治疗成瘾和其他疾病中的应用 (冈田,2009 年)。

Omega-3 脂肪酸的代谢和作用

α-亚麻酸 (ALA) 是一种必需脂肪酸,是 EPA 和 DHA 等长链 omega-3 脂肪酸合成的底物,这些脂肪酸与健康益处相关。尽管人类将 ALA 转化为 EPA 和 DHA 的能力有限,但已发现转化为 DHA 的性别差异,这表明 ALA 可能赋予的健康益处超出了作为这些脂肪酸的代谢前体的作用。硬脂酸 (SDA) 提供了更好的转化为 EPA 的效率,在膳食补充剂中显示出比 ALA 潜在的优势 (Baker 等人,2016 年)。

α-硫辛酸和心血管疾病

α-硫辛酸 (ALA) 因其抗氧化特性而受到认可,它既是水溶性又是脂溶性,可以有效对抗氧化应激。ALA 回收其他抗氧化剂的能力及其在调节血脂、LDL 氧化和高血压中的作用使其成为对抗心血管疾病的保护剂。这篇综述概述了 ALA 的潜在用途以及进一步研究以确定最佳剂量和给药形式以保护心血管的必要性 (沃林和琼斯,2003 年)。

膳食多不饱和脂肪酸和心血管预防

从植物来源摄取 α-亚麻酸 (ALA) 和亚油酸 (LA) 对维持健康至关重要,尤其是在预防心血管疾病方面。这些必需脂肪酸经历代谢转化,形成具有显着生物活性的长链衍生物。饮食中 n-6 与 n-3 脂肪酸的平衡一直是关于心血管健康争论的话题。这篇综述重点介绍了 n-3 脂肪酸的心脏保护作用,特别是在心律失常和心脏猝死的背景下,同时呼吁根据总能量和脂肪摄入量提出个性化的膳食建议 (Russo,2009 年)。

作用机制

Target of Action

AC-Ala-ala-pro-phe-pna, also known as Suc-AAPF-pNA, is a chromogenic substrate that primarily targets several enzymes. These include chymotrypsin , human pancreatic elastase , cathepsin G , and chymase . It is also a standard substrate for FK-506 binding proteins (FKBPs) , also called macrophilins , and cyclophilins , which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Mode of Action

The compound interacts with its targets by serving as a substrate. When it comes into contact with these enzymes, it undergoes hydrolysis . For instance, in the presence of chymotrypsin, the compound is readily cleaved . The remaining cis form can be enzymatically converted to the trans form by PPIase .

Biochemical Pathways

The hydrolysis of Suc-AAPF-pNA results in the release of yellow p-nitroaniline (pNA), a process that can be measured colorimetrically to reflect enzyme activity . This process affects the biochemical pathways associated with the enzymes it targets, such as the proteolytic pathways of chymotrypsin and elastase .

Pharmacokinetics

It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Result of Action

The hydrolysis of Suc-AAPF-pNA by its target enzymes leads to the release of yellow p-nitroaniline (pNA). This change can be measured colorimetrically, providing a quantifiable measure of enzyme activity . This makes Suc-AAPF-pNA a valuable tool for assessing the activity of its target enzymes in various biological and experimental contexts .

Action Environment

The action of Suc-AAPF-pNA can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of enzymatic hydrolysis . Additionally, the compound’s solubility can be influenced by the solvent used . Therefore, these factors must be carefully controlled during experimental procedures to ensure accurate and reliable results.

安全和危害

生化分析

Biochemical Properties

AC-Ala-ala-pro-phe-pna is a substrate for several enzymes including alpha-chymotrypsin, human pancreatic elastase, cathepsin G, and chymase . It is also hydrolyzed by subtilisin BPN’ and its variants, and protease Q . The interaction between AC-Ala-ala-pro-phe-pna and these enzymes involves the hydrolysis of the peptide, releasing yellow p-nitroaniline (pNA), which can be measured spectrophotometrically to reflect enzyme activity .

Molecular Mechanism

The molecular mechanism of AC-Ala-ala-pro-phe-pna involves its hydrolysis by various enzymes. This process releases p-nitroaniline, a yellow compound that can be detected spectrophotometrically . The rate of this reaction can provide information about the activity of the enzymes involved .

Temporal Effects in Laboratory Settings

In laboratory settings, AC-Ala-ala-pro-phe-pna is known to be a readily soluble and sensitive substrate

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGCJQOGNCUSAN-MQQADFIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)

![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)